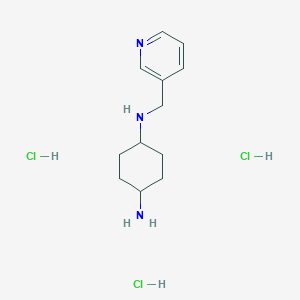
(1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of this compound1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented1.Scientific Research Applications
Molecular Structures and Interactions
- The molecular structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, including isomers of (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine, display significant conformational consistency, particularly between the pyridine rings and the bridging cyclohexane rings. Theoretical structures confirm the orthogonality of the pyridine residues to the plane through the bridging cyclohexane rings. Crystal packing is primarily driven by C–H⋯Npyridine interactions, revealing distinct patterns such as linear chains and three-dimensional networks, influenced by additional interactions like π⋯π and C–H⋯π contacts (Lai, Mohr, & Tiekink, 2006).
Luminescent Properties and Optical Materials
- Chiral cadmium(II) complexes constructed with derivatives of (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine exhibit luminescent properties. These complexes, which differ based on positional isomerism of the ligands, demonstrate potential applications as optical materials due to their significant luminescent characteristics. Their powder second-harmonic generation (SHG) efficiency, a measure of their potential in non-linear optical applications, has also been noted (Cheng et al., 2013).
Organosoluble and Transparent Polyamides
- The synthesis of new aromatic diamines with cyclohexane moieties, including those similar to (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine, has led to the development of organosoluble and transparent polyamides. These polyamides exhibit outstanding solubility in various solvents, exceptional thermal stability, and the ability to form transparent, strong, and flexible films. Such characteristics suggest their potential utility in materials science, especially in applications requiring materials with specific optical and mechanical properties (Li et al., 2009).
Schiff Base Ligands and Catalytic Activity
- Schiff base ligands derived from compounds similar to (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine, and their metal complexes, show notable catalytic activity. These complexes exhibit varying performances in oxidation reactions of organic compounds like cyclohexene and styrene. The thermal stability of these compounds enhances their potential as catalysts in high-temperature chemical reactions (Bal, 2015).
Application in Near-Infrared Polymer Light-Emitting Diodes (PLEDs)
- The creation of near-infrared (NIR) polymer light-emitting diodes (PLEDs) has been achieved using metallopolymers containing Zn2+ and Yb3+ ions, along with ligands similar to (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine. These PLEDs demonstrate high performance, such as high irradiances and efficiencies, suggesting their potential use in advanced optical devices and displays (Fu et al., 2018).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation1.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of this compound.
properties
IUPAC Name |
4-N-(pyridin-3-ylmethyl)cyclohexane-1,4-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;;;/h1-2,7-8,11-12,15H,3-6,9,13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYXCNZRTCLXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

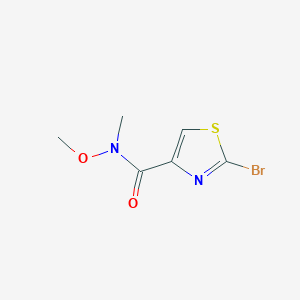
![N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2844311.png)
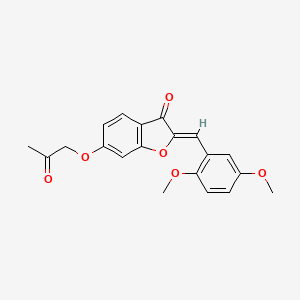
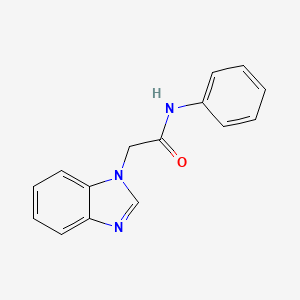
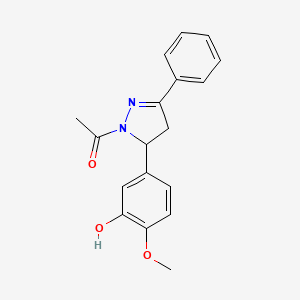
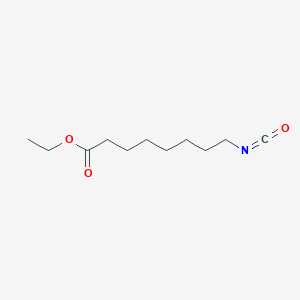
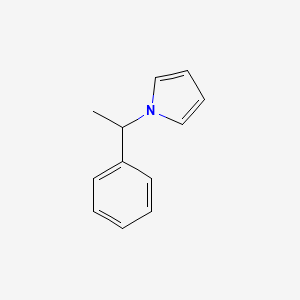
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)
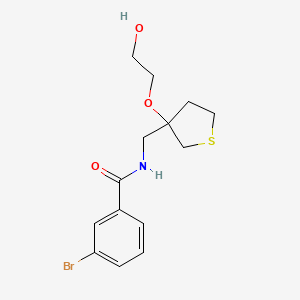
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
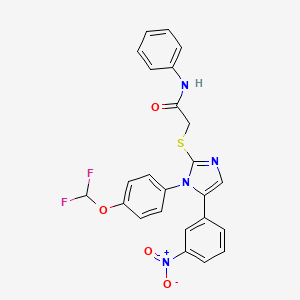
![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844330.png)
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)